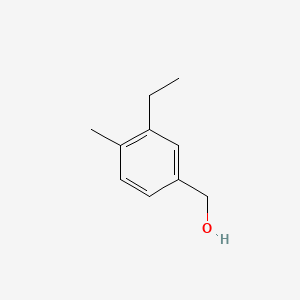![molecular formula C9H10F3NO2 B570761 (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol CAS No. 1568041-73-5](/img/structure/B570761.png)
(1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol, also known as TFEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.
科学的研究の応用
(1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol has been extensively studied for its potential applications in various fields. In medicine, (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related conditions such as arthritis. In pharmacology, (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol has been studied as a potential drug candidate for the treatment of depression and anxiety disorders. In biochemistry, (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol has been used as a tool to study the role of amino acid neurotransmitters in the brain.
作用機序
The mechanism of action of (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol is not fully understood, but it is believed to act as an agonist of the glycine receptor, which is a type of inhibitory neurotransmitter receptor in the brain. Activation of the glycine receptor leads to an increase in chloride ion influx, which results in hyperpolarization of the neuron and ultimately inhibits neurotransmitter release.
Biochemical and Physiological Effects
(1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol has been shown to have several biochemical and physiological effects, including the inhibition of glutamate release, the reduction of neuronal excitability, and the modulation of synaptic transmission. These effects are believed to contribute to its anti-inflammatory and analgesic properties.
実験室実験の利点と制限
(1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, one limitation of (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol is its relatively high cost compared to other compounds with similar properties.
将来の方向性
There are several future directions for (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol research, including the development of more efficient synthesis methods, the identification of new applications in medicine and pharmacology, and the investigation of its potential as a tool for studying the role of glycine receptors in the brain. Additionally, further research is needed to fully understand the mechanism of action of (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol and its potential side effects.
Conclusion
In conclusion, (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol is a promising chemical compound with potential applications in various fields, including medicine, pharmacology, and biochemistry. Its synthesis method is relatively simple, and it has been extensively studied for its anti-inflammatory and analgesic properties. Further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol involves the reaction between (1R)-2-amino-1-(4-hydroxyphenyl)ethan-1-ol and trifluoromethanesulfonic anhydride in the presence of a base. The reaction yields (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol as a white solid with a purity of over 95%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
特性
IUPAC Name |
(1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8,14H,5,13H2/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLVESWELOBVJS-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)O)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[3.2.1]octan-6-amine, endo- (9CI)](/img/no-structure.png)


![2-[3-Oxo-5-fluoro-10-(dimethylamino)-3H-benzo[c]xanthene-7-yl]terephthalic acid](/img/structure/B570683.png)
![5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B570685.png)


![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B570698.png)